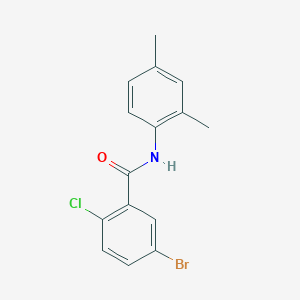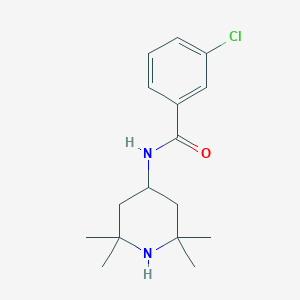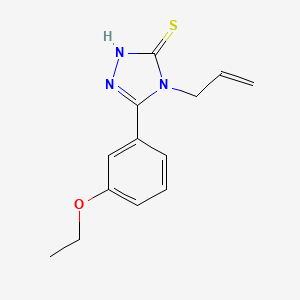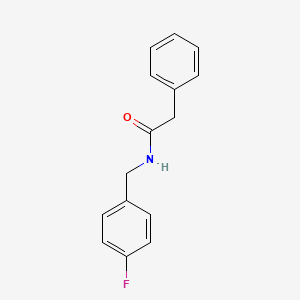![molecular formula C12H18N2O3S B5707210 N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide](/img/structure/B5707210.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide, also known as NS-398, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. It was first synthesized in the late 1980s and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide selectively inhibits the COX-2 enzyme, which is responsible for the production of prostaglandins and other inflammatory mediators. By inhibiting COX-2, N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide reduces inflammation and pain without affecting the production of prostaglandins that are important for normal physiological functions, such as maintaining renal blood flow and regulating gastric mucosal integrity.
Biochemical and Physiological Effects
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in various animal models of inflammation and pain. It has also been found to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β and tumor necrosis factor-α. In addition, N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide is a selective COX-2 inhibitor, which makes it a valuable tool for studying the role of COX-2 in various physiological and pathological processes. However, it is important to note that N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide may have off-target effects and can also inhibit other enzymes, such as COX-1, at higher concentrations. In addition, the pharmacokinetics of N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide may vary between species, which can affect the interpretation of experimental results.
Orientations Futures
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide has shown promising results in preclinical studies for various diseases, including cancer, inflammation, and neurodegenerative disorders. Future research should focus on the development of more potent and selective COX-2 inhibitors with improved pharmacokinetic properties. In addition, the potential of N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide as a therapeutic agent for various diseases should be further explored in clinical trials. Finally, the role of COX-2 and prostaglandins in various physiological and pathological processes should be further elucidated using N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide and other selective COX-2 inhibitors.
Méthodes De Synthèse
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide can be synthesized through a multi-step process involving the reaction of 4-bromo-1-nitrobenzene with 2-(2-aminoethyl)butan-1-ol to form 2-[4-(aminosulfonyl)phenyl]ethyl butyl ether. This compound is then converted to N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide through the reaction with chloroacetyl chloride and sodium hydroxide.
Applications De Recherche Scientifique
N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. In addition, N-{2-[4-(aminosulfonyl)phenyl]ethyl}butanamide has been found to have anti-inflammatory effects by reducing the production of prostaglandins and other inflammatory mediators. It has also been investigated for its potential neuroprotective effects in Alzheimer's disease and other neurodegenerative disorders.
Propriétés
IUPAC Name |
N-[2-(4-sulfamoylphenyl)ethyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-2-3-12(15)14-9-8-10-4-6-11(7-5-10)18(13,16)17/h4-7H,2-3,8-9H2,1H3,(H,14,15)(H2,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRJYEIYPZFWJLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-sulfamoylphenyl)ethyl]butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-1-naphthylurea](/img/structure/B5707133.png)

![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)
![2-(2-chlorophenyl)-8,9-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5707149.png)



![2-(benzylthio)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5707192.png)

![N-(3-acetylphenyl)-2-[(4-methylbenzyl)thio]acetamide](/img/structure/B5707208.png)
![N-{3-[N-(phenylsulfonyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B5707214.png)


